molecular formula C8H12O2 B14321659 1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- CAS No. 111016-60-5

1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl-

Cat. No.: B14321659
CAS No.: 111016-60-5
M. Wt: 140.18 g/mol
InChI Key: FLLYHVCZPMOVGH-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- is an organic compound that belongs to the class of α,β-unsaturated aldehydes. It is characterized by the presence of a cyclohexene ring with a carboxaldehyde group and a hydroxyl group attached to it. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- can be synthesized through several methods. One common synthetic route involves the oxidation of 3-hydroxy-2-methylcyclohexene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions to facilitate the formation of the aldehyde group.

Industrial Production Methods

In industrial settings, the production of 1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- often involves the catalytic oxidation of 3-hydroxy-2-methylcyclohexene. This process utilizes metal catalysts such as palladium or platinum to achieve high yields and selectivity. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, enzymes, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- can be compared with other similar compounds, such as:

    Cyclohexene-1-carboxaldehyde: Lacks the hydroxyl and methyl groups, resulting in different reactivity and applications.

    3-Cyclohexene-1-carboxaldehyde: Similar structure but without the hydroxyl group, leading to variations in chemical behavior.

    Cyclohexanecarboxaldehyde: Saturated analog with different chemical properties and uses.

The uniqueness of 1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2-methyl- lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.

Properties

CAS No.

111016-60-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-hydroxy-2-methylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-6-7(5-9)3-2-4-8(6)10/h5,8,10H,2-4H2,1H3

InChI Key

FLLYHVCZPMOVGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1O)C=O

Origin of Product

United States

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